
(R)-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that belongs to the piperidine family This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethyl ester group, along with a dihydroxysuccinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 3-benzylpiperidine-3-carboxylate. This can be achieved through the nucleophilic substitution reaction of piperidine-3-carboxylic acid ethyl ester with benzyl bromide under basic conditions . The resulting product is then subjected to esterification with (2S,3S)-2,3-dihydroxysuccinic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the benzyl group.
Reduction: Reduced forms of the ester or carboxylate groups.
Substitution: Substituted piperidine or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl ®-3-benzylpiperidine-3-carboxylate hydrochloride: A closely related compound with similar structural features.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative used in the synthesis of fentanyl analogues.
Uniqueness
®-Ethyl 3-benzylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a piperidine ring, benzyl group, and dihydroxysuccinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H27NO8 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2.C4H6O6/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,16H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m10/s1 |
InChI-Schlüssel |
CAKLGGBFHGXOOL-VIGOBBPBSA-N |
Isomerische SMILES |
CCOC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


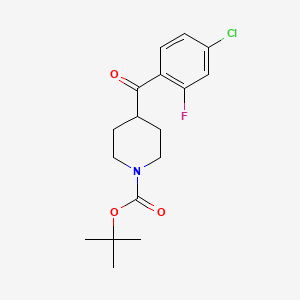

![Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester](/img/structure/B11827612.png)


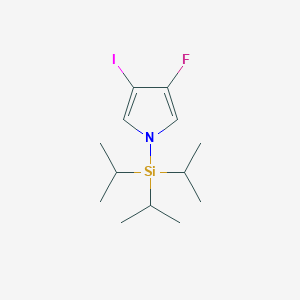
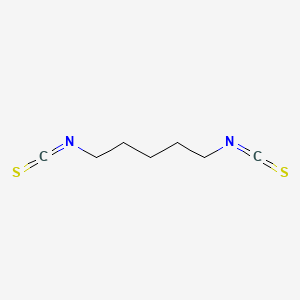
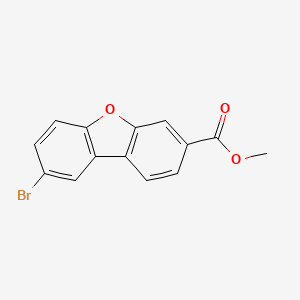
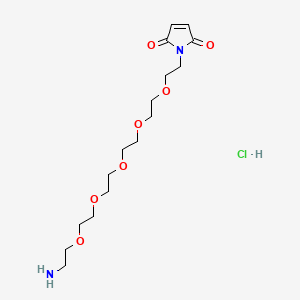
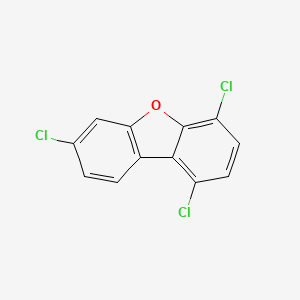
![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
